molecular formula C15H19N5 B7182964 N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B7182964
M. Wt: 269.34 g/mol
InChI Key: KNGXRWCDGYJRNN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a pyrrolidine ring and a pyridine moiety

Properties

IUPAC Name

N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19(2)15-17-9-7-14(18-15)20-10-4-6-13(20)12-5-3-8-16-11-12/h3,5,7-9,11,13H,4,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGXRWCDGYJRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with pyrrolidine and pyridine under controlled conditions. The use of catalysts such as magnesium oxide nanoparticles can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

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